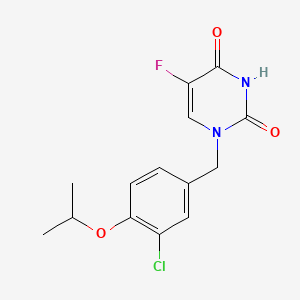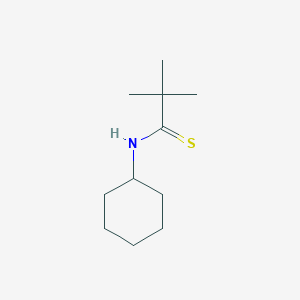![molecular formula C10H16N2O2 B14483142 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-18-8](/img/structure/B14483142.png)
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a bicyclo[4.2.0]octane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane with suitable reagents to form the desired dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its reactivity and stability are key factors in its effectiveness in these processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with different structural features and reactivity.
Quinuclidine: Another bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the framework. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
65840-18-8 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)8(13)12(4)9(14)11(6)3/h6-7H,5H2,1-4H3 |
Clave InChI |
JDFQHNKMIMYORB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2C1C(=O)N(C(=O)N2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)



![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)






![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)

